
Doxapram-d5 (hydrochloride)
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Overview
Description
Doxapram-d5 (hydrochloride) is a deuterium-labeled analog of Doxapram hydrochloride, a respiratory stimulant used clinically to treat acute respiratory depression . The compound replaces five hydrogen atoms with deuterium at specific positions (likely the ethyl group), resulting in a molecular formula of C₂₄H₂₅D₅N₂O₂·HCl and a molecular weight of 383.55 g/mol (excluding HCl) . This isotopic labeling enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Doxapram and its metabolites in biological matrices .
Doxapram-d5 (hydrochloride) is synthesized with high purity (>99.6%) and is critical for ensuring analytical accuracy in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of doxapram-d5 (hydrochloride) involves the incorporation of deuterium atoms into the doxapram molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with deuterated hydrochloric acid to form the deuterated hydrochloride salt .
Industrial Production Methods
Industrial production of doxapram-d5 (hydrochloride) typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and crystallization to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Doxapram-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Doxapram-d5 (hydrochloride) is a deuterium-labeled form of Doxapram (hydrochloride) . Doxapram is a respiratory stimulant . Doxapram-d5 is a stable isotope used in various scientific research applications, including studies of doxapram's pharmacokinetics and metabolism .
Scientific Research Applications
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Pharmacokinetic Studies Doxapram-d5 is used as an internal standard in analytical assays to quantify doxapram and its metabolites in biological samples such as plasma and brain tissue . The deuterium labeling allows for the differentiation between doxapram and doxapram-d5 using mass spectrometry . This method improves the accuracy and reliability of pharmacokinetic measurements .
- Example: An ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay was developed and validated for the simultaneous measurement of doxapram and its active metabolite 2-ketodoxapram in porcine plasma and brain tissue . Doxapram-d5 and 2-ketodoxapram-d5 were used as internal standards . The assay was applied to determine the pharmacokinetics of doxapram in pigs following intravenous administration .
- Metabolism Studies: Deuterium-labeled compounds like Doxapram-d5 are used to study the metabolic pathways of drugs . By tracing the deuterium label, researchers can identify and quantify metabolites of doxapram in vitro and in vivo .
Doxapram Overview
Doxapram hydrochloride is a respiratory stimulant that works by stimulating the peripheral carotid chemoreceptors and, at higher doses, the central respiratory centers in the medulla . It increases minute volume and respiratory rate . Doxapram is used to treat acute respiratory insufficiency in patients with chronic obstructive pulmonary disease (COPD) . It is also used to reverse respiratory depression after anesthesia or drug overdose .
Adverse Effects: Some known adverse events of doxapram use are hypertension, dyspnoea, coughing, tachypnoea, headache, dizziness, flushing, sweating, perineal warmth, tremor, nausea, vomiting, diarrhoea, urinary retention, and muscle spasticity . More serious adverse events observed for doxapram are based on its effect on the central nervous system, including psychosis with hallucinations, severe and violent restlessness, and confusion .
Mechanism of Action
Doxapram-d5 (hydrochloride) exerts its effects by stimulating the peripheral carotid chemoreceptors, which in turn activate the respiratory centers in the brainstem. This leads to an increase in tidal volume and respiratory rate. The compound is thought to inhibit certain potassium channels, thereby enhancing the release of catecholamines and stimulating respiration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Isotopic Labeling
Key Differences :
- Deuterium substitution in Doxapram-d5 increases molecular mass by 5 Da, enabling distinct mass transitions (e.g., m/z 384.5 → 297.3 vs. 379.5 → 292.3 for non-deuterated Doxapram) .
- The deuterated forms exhibit nearly identical chromatographic retention times but avoid signal overlap in MS detection .
Advantages of Deuterated Analogs :
- Reduced Interference : Deuterium minimizes ion suppression/enhancement in complex biological samples .
Pharmacokinetic and Metabolic Profiles
- Doxapram Hydrochloride : Rapidly metabolized to 2-Ketodoxapram, with a half-life of 2–4 hours in humans . Requires dose adjustment in hepatic impairment.
- Doxapram-d5 : Used to quantify Doxapram in porcine plasma and brain tissue, showing similar extraction efficiency to the parent drug .
- 2-Ketodoxapram-d5 : Enables simultaneous tracking of metabolite kinetics, critical for understanding Doxapram’s therapeutic window .
Q & A
Basic Research Questions
Q. How can Doxapram-d5 (hydrochloride) be identified and quantified using pharmacopeial methods?
- Methodological Answer :
-
UV-Vis Spectrophotometry : Prepare a solution in 0.1 M HCl and measure absorbance between 278–282 nm. A maximum absorbance in this range confirms identity .
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Internal Standard Titration : Use dopamine hydrochloride as an internal standard. Titrate with 0.1 M perchloric acid (potentiometric endpoint) and calculate purity using the formula:
Purity (%)=WeightsampleVolumesample×18.964×100Ensure blank correction .
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Q. What are the recommended safety protocols for handling Doxapram-d5 (hydrochloride) in laboratory settings?
- Methodological Answer :
Q. How are impurities and related substances analyzed in Doxapram-d5 (hydrochloride)?
Advanced Research Questions
Q. How to resolve contradictions in impurity profiles between batches using chromatographic data?
- Methodological Answer :
- Peak Resolution Validation : Ensure resolution (R) ≥ 1.5 between Doxapram and related compounds (e.g., dopamine hydrochloride) using HPLC. Adjust mobile phase (e.g., acetonitrile:buffer gradients) and column temperature .
- Statistical Analysis : Perform triplicate runs and apply ANOVA to assess batch variability. Outliers may indicate synthesis or storage issues .
Q. What experimental design is optimal for assessing Doxapram-d5 stability under varying conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 6 months.
- Monitor degradation via TLC and UV-Vis.
- Validate hermetic container efficacy by comparing results to non-hermetic controls .
- Data Interpretation : Degradation > 5% indicates inadequate storage; reformulate excipients or improve packaging .
- Accelerated Stability Testing :
Q. How to validate deuterated Doxapram-d5 as an internal standard in pharmacokinetic studies?
- Methodological Answer :
Q. How to address variability in titration-based assays for Doxapram-d5 quantification?
- Methodological Answer :
Q. Data Contradiction Analysis
Q. How to interpret conflicting results between TLC and HPLC impurity analyses?
- Methodological Answer :
Q. How to reconcile discrepancies in reported pKa values for Doxapram-d5?
- Methodological Answer :
- Experimental Replication :
- Use potentiometric titration in varied buffers (pH 3–10).
- Compare results to computational models (e.g., ACD/Labs).
- Literature Review : Cross-reference JP XIV, USP, and Ph.Eur. monographs for consensus values .
- Experimental Replication :
Q. Methodological Best Practices
Properties
Molecular Formula |
C24H31ClN2O2 |
---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylethyl)-1-(1,1,2,2,2-pentadeuterioethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H/i1D3,2D2; |
InChI Key |
MBGXILHMHYLZJT-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl |
Origin of Product |
United States |
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